(2S)-N-Methoxy-N,2-dimethylhexanamide-[d3]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-Methoxy-N,2-dimethylhexanamide-[d3]: is a deuterated derivative of (2S)-N-Methoxy-N,2-dimethylhexanamide Deuterium is a stable isotope of hydrogen, and its incorporation into organic compounds can significantly alter their physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-Methoxy-N,2-dimethylhexanamide-[d3] typically involves the following steps:
Starting Materials: The synthesis begins with (2S)-2-dimethylhexanoic acid and deuterated methanol.
Esterification: The carboxylic acid group of (2S)-2-dimethylhexanoic acid is esterified with deuterated methanol in the presence of a strong acid catalyst such as sulfuric acid to form the corresponding ester.
Amidation: The ester is then converted to the amide by reacting with deuterated ammonia or a deuterated amine under controlled conditions.
Industrial Production Methods: Industrial production of (2S)-N-Methoxy-N,2-dimethylhexanamide-[d3] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-N-Methoxy-N,2-dimethylhexanamide-[d3] can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine or alcohol, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry:
Isotope Labeling: (2S)-N-Methoxy-N,2-dimethylhexanamide-[d3] is used as an isotopic label in various chemical reactions to study reaction mechanisms and pathways.
NMR Spectroscopy: The deuterium atoms in the compound provide unique signals in nuclear magnetic resonance spectroscopy, aiding in the structural elucidation of complex molecules.
Biology:
Metabolic Studies: The compound is used in metabolic studies to trace the incorporation and transformation of deuterated molecules in biological systems.
Enzyme Kinetics: It helps in studying enzyme kinetics by providing insights into the enzyme-substrate interactions and reaction rates.
Medicine:
Drug Development: (2S)-N-Methoxy-N,2-dimethylhexanamide-[d3] is explored in drug development for its potential to improve the pharmacokinetic properties of therapeutic agents.
Diagnostic Imaging: The compound is used in diagnostic imaging techniques such as positron emission tomography (PET) to study metabolic processes in vivo.
Industry:
Material Science: It is used in the development of advanced materials with unique properties due to the presence of deuterium.
Catalysis: The compound is investigated for its role in catalytic processes, particularly in the development of deuterium-labeled catalysts.
Mechanism of Action
The mechanism of action of (2S)-N-Methoxy-N,2-dimethylhexanamide-[d3] involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can alter the binding affinity and reaction rates of enzymes and other proteins, providing valuable insights into their function and mechanism.
Comparison with Similar Compounds
(2S)-N-Methoxy-N,2-dimethylhexanamide: The non-deuterated version of the compound.
(2S)-N-Methoxy-N,2-dimethylhexanamide-[d2]: A similar compound with two deuterium atoms.
(2S)-N-Methoxy-N,2-dimethylhexanamide-[d4]: A similar compound with four deuterium atoms.
Comparison:
Isotopic Composition: (2S)-N-Methoxy-N,2-dimethylhexanamide-[d3] has three deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated and other deuterated analogs.
Reactivity: The presence of deuterium can influence the reactivity and stability of the compound, making it unique in its applications.
Applications: While all these compounds can be used in isotope labeling and NMR spectroscopy, the specific number of deuterium atoms can make (2S)-N-Methoxy-N,2-dimethylhexanamide-[d3] more suitable for certain studies and applications.
Properties
IUPAC Name |
(3S)-N-methoxy-N,3-dimethylheptanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-5-6-7-9(2)8-10(12)11(3)13-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKKXCDKJYYNRC-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(=O)N(C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)CC(=O)N(C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.